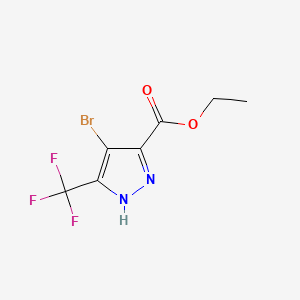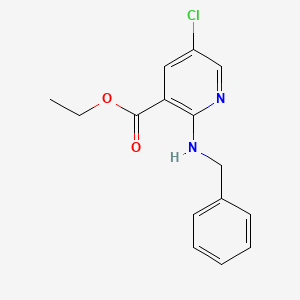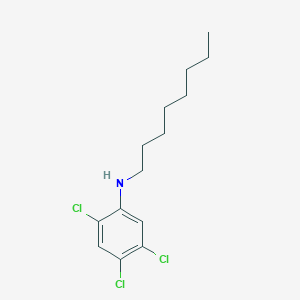
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate
概要
説明
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is derived from the methyl group by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of trifluoromethyl-containing building blocks . These building blocks are commonly used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The reactions of this compound can take place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group . This group imparts unique physicochemical properties to the compound, making it an important subgroup of fluorinated compounds .科学的研究の応用
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, this compound is used as a reagent to synthesize compounds such as amides and esters. In drug discovery, this compound is used to synthesize compounds that can be used as potential drug candidates. In materials science, this compound is used to synthesize polymers and other materials.
作用機序
Target of Action
Similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
実験室実験の利点と制限
The use of Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be synthesized easily in the laboratory. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to predict its effects in laboratory experiments.
将来の方向性
There are several potential future directions for research on Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to investigate the potential applications of this compound in drug discovery and materials science. In addition, further research could be conducted to better understand the mechanism of action of this compound and to develop new synthetic methods for the compound. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
Safety and Hazards
While specific safety data for Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, skin contact, and ingestion, and using appropriate personal protective equipment .
特性
IUPAC Name |
ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)5(3-4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKBWWCJIQXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389424.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389429.png)
![6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1389430.png)


![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)
![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)
![N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine](/img/structure/B1389440.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline](/img/structure/B1389441.png)

![3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389443.png)